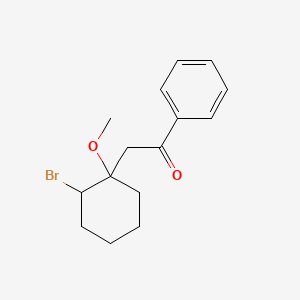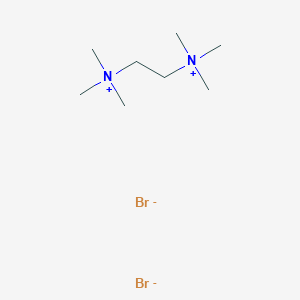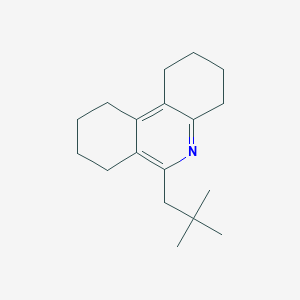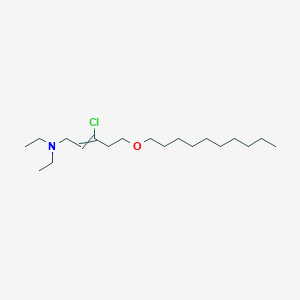![molecular formula C19H19N5O2S2 B14515691 N''-Ethyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine CAS No. 62540-34-5](/img/structure/B14515691.png)
N''-Ethyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’‘-Ethyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine is a complex organic compound that features a guanidine core substituted with two 6-methoxy-1,3-benzothiazol-2-yl groups and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-Ethyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of 6-methoxy-1,3-benzothiazole: This can be synthesized from 2-aminothiophenol and methoxyacetic acid under acidic conditions.
Guanidine Core Formation: The guanidine core is formed by reacting cyanamide with an amine, followed by alkylation with ethyl iodide.
Coupling Reaction: The final step involves coupling the 6-methoxy-1,3-benzothiazole with the guanidine core under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of N’‘-Ethyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’‘-Ethyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzothiazole rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole rings.
Reduction: Reduced forms of the guanidine core.
Substitution: Nitrated or halogenated benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N’‘-Ethyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its benzothiazole moieties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of N’‘-Ethyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine involves its interaction with specific molecular targets. The benzothiazole rings can intercalate with DNA, disrupting its function, while the guanidine core can interact with proteins, inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(benzothiazol-2-yl)guanidine: Lacks the methoxy and ethyl groups, resulting in different chemical properties.
N,N’-Bis(6-methoxybenzothiazol-2-yl)urea: Similar structure but with a urea core instead of guanidine.
N-Ethyl-N’-phenylguanidine: Contains a phenyl group instead of benzothiazole rings.
Uniqueness
N’‘-Ethyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine is unique due to its combination of benzothiazole rings and guanidine core, which imparts specific chemical reactivity and biological activity. The presence of methoxy groups enhances its solubility and potential interactions with biological targets.
Eigenschaften
CAS-Nummer |
62540-34-5 |
|---|---|
Molekularformel |
C19H19N5O2S2 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
2-ethyl-1,3-bis(6-methoxy-1,3-benzothiazol-2-yl)guanidine |
InChI |
InChI=1S/C19H19N5O2S2/c1-4-20-17(23-18-21-13-7-5-11(25-2)9-15(13)27-18)24-19-22-14-8-6-12(26-3)10-16(14)28-19/h5-10H,4H2,1-3H3,(H2,20,21,22,23,24) |
InChI-Schlüssel |
UTVDCAQUZOBEDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=C(NC1=NC2=C(S1)C=C(C=C2)OC)NC3=NC4=C(S3)C=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


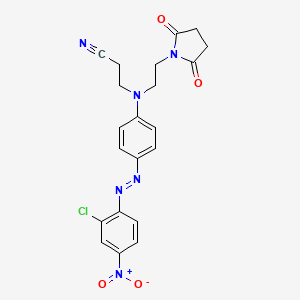
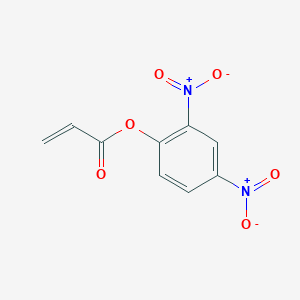

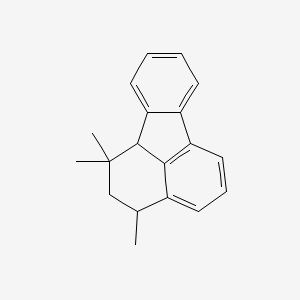
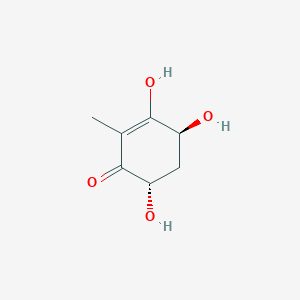
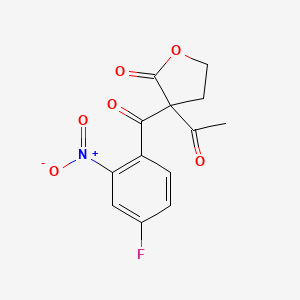

![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
